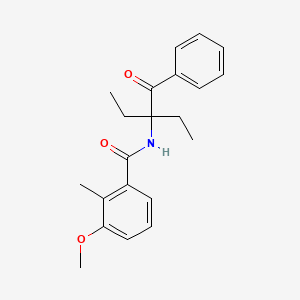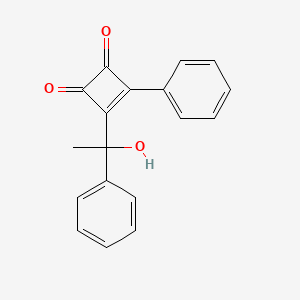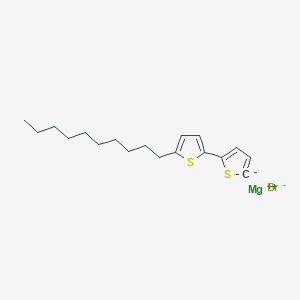
4,13-Diethoxy-4,13-dimethyl-3,14-dioxa-4,13-disilahexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-bis(methyldiethoxysilyl)octane is an organosilicon compound with the molecular formula C14H34O4Si2. It is a bifunctional silane, meaning it contains two reactive silane groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification and as a coupling agent in composite materials.
準備方法
Synthetic Routes and Reaction Conditions
1,8-bis(methyldiethoxysilyl)octane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The typical reaction conditions include the use of a platinum catalyst, such as Karstedt’s catalyst, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,8-bis(methyldiethoxysilyl)octane involves large-scale hydrosilylation processes. The reactants are typically fed into a continuous reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques to achieve the required purity levels.
化学反応の分析
Types of Reactions
1,8-bis(methyldiethoxysilyl)octane undergoes several types of chemical reactions, including:
Hydrolysis: The silane groups can react with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires the presence of a nucleophile and may be facilitated by a catalyst or under specific pH conditions.
Major Products
Siloxanes: Formed through the condensation of silanols.
Substituted Silanes: Formed through the substitution of ethoxy groups with other nucleophiles.
科学的研究の応用
1,8-bis(methyldiethoxysilyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of mesoporous materials.
Biology: Utilized in the modification of surfaces to create biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Applied in the production of advanced composite materials, coatings, and adhesives. It enhances the mechanical properties and durability of these materials.
作用機序
The mechanism of action of 1,8-bis(methyldiethoxysilyl)octane involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
類似化合物との比較
Similar Compounds
1,2-bis(methyldiethoxysilyl)ethane: Similar in structure but with a shorter carbon chain.
1,8-bis(trimethoxysilyl)octane: Contains methoxy groups instead of ethoxy groups.
Uniqueness
1,8-bis(methyldiethoxysilyl)octane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive silane groups. This can result in improved mechanical properties and adhesion in composite materials compared to similar compounds with shorter carbon chains or different alkoxy groups.
特性
CAS番号 |
469867-63-8 |
|---|---|
分子式 |
C18H42O4Si2 |
分子量 |
378.7 g/mol |
IUPAC名 |
8-[diethoxy(methyl)silyl]octyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O4Si2/c1-7-19-23(5,20-8-2)17-15-13-11-12-14-16-18-24(6,21-9-3)22-10-4/h7-18H2,1-6H3 |
InChIキー |
PWIRBZUPYYDNNW-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(CCCCCCCC[Si](C)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
stannane](/img/structure/B14232048.png)


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)

